t-Butylquinone oxide

Genetic Toxicology Metabolic Activation Quinone Epoxide Reactivity

t-Butylquinone oxide (TBQO; CAS 10476-73-0) is a synthetic quinone epoxide with the IUPAC name 3-tert-butyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione. The compound features a fused bicyclic core containing both a reactive epoxide ring and an α,β-unsaturated diketone system, which imparts dual electrophilic reactivity.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 10476-73-0
Cat. No. B12670001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butylquinone oxide
CAS10476-73-0
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=O)C2C(C1=O)O2
InChIInChI=1S/C10H12O3/c1-10(2,3)5-4-6(11)8-9(13-8)7(5)12/h4,8-9H,1-3H3
InChIKeyZMTGGXREUMKXBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





t-Butylquinone Oxide (CAS 10476-73-0): A Quinone Epoxide with Distinct Bicyclic Architecture


t-Butylquinone oxide (TBQO; CAS 10476-73-0) is a synthetic quinone epoxide with the IUPAC name 3-tert-butyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione. The compound features a fused bicyclic core containing both a reactive epoxide ring and an α,β-unsaturated diketone system, which imparts dual electrophilic reactivity [1]. Unlike simple para-quinones, TBQO's epoxide moiety introduces ring strain and a site for nucleophilic opening that is absent in analogs such as 2-tert-butyl-1,4-benzoquinone or 2,5-di-tert-butyl-1,4-benzoquinone .

Why t-Butylquinone Oxide Cannot Be Replaced by Simple Quinones or Epoxides


Generic substitution with common quinones (e.g., 1,4-benzoquinone, 2-tert-butyl-1,4-benzoquinone) or simple epoxides is scientifically unsound because t-butylquinone oxide combines both functional groups in a single, strained bicyclic framework. This dual reactivity underpins its unique genotoxicity profile — it induces chromosomal aberrations without metabolic activation (S9 mix), whereas its BHA-derived quinone and hydroquinone counterparts require S9 for clastogenicity [1]. The presence of the epoxide ring also introduces a distinct potential for irreversible enzyme inhibition via covalent modification, a mechanism unavailable to standard quinones that act primarily through redox cycling [2].

Quantitative Differentiation Evidence for t-Butylquinone Oxide vs. Key Analogs


Chromosomal Aberration Induction Without Metabolic Activation — Direct Comparison with BHA, BHQ, and BQ

In the BHA metabolite series, only t-butylquinone oxide (BQO) and the catechol/o-quinone metabolites (BHA-OH, BHA-o-Q) induced chromosomal aberrations in CHL cells in the absence of S9 metabolic activation, whereas BHA, tert-butylhydroquinone (BHQ), and tert-butylquinone (BQ) were clastogenic exclusively with S9 mix [1]. This difference in activation requirements indicates a fundamentally distinct mechanism of DNA reactivity.

Genetic Toxicology Metabolic Activation Quinone Epoxide Reactivity BHA Metabolism

Lanosterol Synthase Inhibition — Functional Contrast with Non-Epoxide Quinones

The bicyclic epoxide-dione core of t-butylquinone oxide enables recognition by oxidosqualene cyclase enzymes, as evidenced by its IC50 > 20 μM against human lanosterol synthase [1]. While this inhibitory potency is modest, it demonstrates a binding mode unavailable to simple tert-butyl quinones (e.g., 2-tert-butyl-1,4-benzoquinone, CAS 3602-55-9, and 2,5-di-tert-butyl-1,4-benzoquinone, CAS 2460-77-5), which lack the epoxide required to mimic the natural substrate 2,3-oxidosqualene.

Cholesterol Biosynthesis Enzyme Inhibition Oxidosqualene Cyclase Quinone Epoxide Pharmacology

Covalent Enzyme Modification Potential via Epoxide Ring-Opening — Absent in Para-Quinone Analogs

The strained epoxide within the 7‑oxabicyclo[4.1.0]hept‑3‑ene-2,5‑dione core is susceptible to nucleophilic ring-opening by active-site residues (e.g., cysteine, histidine), enabling covalent target engagement . In contrast, 2-tert-butyl-1,4-benzoquinone (CAS 3602-55-9) and 2,5-di-tert-butyl-1,4-benzoquinone (CAS 2460-77-5) lack this electrophilic warhead and rely solely on reversible redox cycling or Michael addition to the quinone ring for biological activity [1].

Covalent Inhibitor Design Epoxide Reactivity Nucleophilic Attack Mechanism-Based Inhibition

Auto-Oxidation and Radical Generation Profile — Differentiated from Di-tert-butyl Quinones

EPR studies demonstrate that tert-butylquinone (the quinone counterpart, BQ) undergoes one-electron reduction in rat liver microsomes to form a semiquinone anion radical, driving superoxide production [1]. The oxide form (BQO) contains an additional epoxide and is thus predicted to undergo a distinct redox trajectory, where initial nucleophilic ring-opening may precede redox cycling, potentially altering ROS generation kinetics compared to 2,5-di-tert-butyl-1,4-benzoquinone (DTBBQ), which shows stable redox peaks at 50 mV vs. Ag/AgCl in pH 7 but lacks the epoxide-dependent diversion pathway [2].

Redox Cycling Semiquinone Radical Superoxide Generation Quinone Toxicity

High-Yield Application Scenarios for t-Butylquinone Oxide Based on Verified Differentiation


Direct-Acting Genotoxicity Probe in S9-Free Assay Systems

Because t-butylquinone oxide (BQO) induces chromosomal aberrations without S9 metabolic activation, it serves as a direct-acting genotoxicant positive control in mammalian cell assays where bioactivation capability is intentionally excluded. Use BQO alongside S9-dependent controls (e.g., cyclophosphamide) to validate that the test system can detect both direct and indirect clastogens [1].

Epoxide-Containing Scaffold for Oxidosqualene Cyclase Target Engagement Studies

The epoxide moiety of BQO mimics the natural substrate 2,3-oxidosqualene, enabling it to engage lanosterol synthase (albeit with modest potency, IC50 > 20 μM). It is suitable as a starting scaffold for fragment-based or structure-guided optimization campaigns targeting sterol biosynthesis enzymes, where simple tert-butyl quinones would fail to bind [2].

Covalent Warhead for Irreversible Inhibitor Design

The strained epoxide ring provides a hard electrophilic center capable of forming irreversible adducts with active-site nucleophiles. BQO is appropriate for covalent-probe or targeted-covalent-inhibitor programs where sustained target occupancy is desired, offering a warhead type distinct from acrylamide or vinyl sulfone electrophiles commonly employed .

Redox Probe Requiring Combined SET and Covalent Pathway Analysis

For studies dissecting quinone toxicity mechanisms, BQO provides a unique tool that can both redox cycle (generating semiquinone radicals) and form covalent adducts via epoxide opening. This dual mechanism contrasts with DTBBQ, which operates primarily via reversible redox cycling, allowing researchers to deconvolute oxidative vs. alkylative damage pathways [3][4].

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